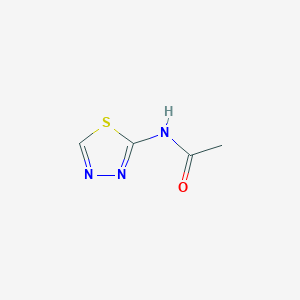

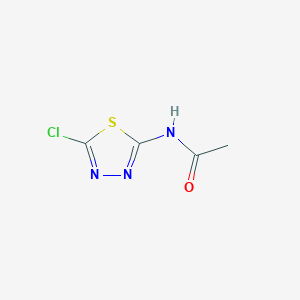

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Descripción general

Descripción

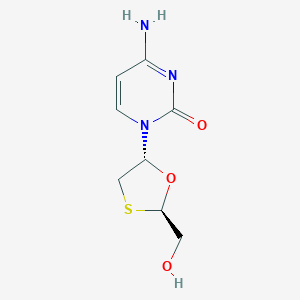

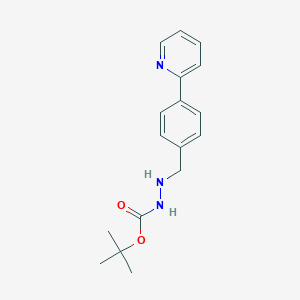

“N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 60320-32-3. It has a molecular weight of 177.61 . The IUPAC name for this compound is N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide .

Molecular Structure Analysis

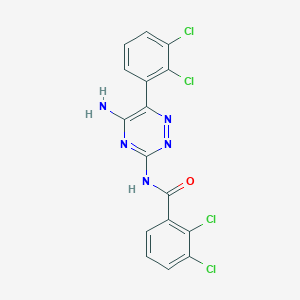

The InChI code for “N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” is 1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3, (H,6,8,9) . This indicates the presence of a chloro group attached to the thiadiazol ring and an acetamide group .Physical And Chemical Properties Analysis

“N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Cancer Research Cytotoxic Effects

“N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” derivatives have been studied for their cytotoxic effects on various cancer cell lines. For instance, similar compounds have shown activity against leukemia cell lines such as K562 CML, Jurkat, MT-2, and the HeLa human cervical carcinoma cell line . These studies are crucial for developing new cancer therapies.

Inhibition of Cell Growth

Derivatives of 1,3,4-thiadiazole have been reported to inhibit the growth of certain cell lines effectively. For example, a related compound demonstrated significant inhibition of the SK-MEL-2 cell line growth with an IC50 value of 4.27 µg/mL . This suggests potential applications in controlling abnormal cell proliferation.

Enzyme Inhibition

Compounds with a similar structure have been used as carbonic anhydrase inhibitors which can increase cerebral blood flow . This application is significant in treating conditions like glaucoma and mountain sickness.

Membrane Interaction

These compounds may interact with aquaporins to inhibit water permeability of membranes . This property can be harnessed in drug development for various diseases where fluid retention is a concern.

Analytical Method Development

“N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide D3” is used in analytical method development and validation for quality control applications in drug production . This is essential for ensuring the safety and efficacy of pharmaceuticals.

Translational Science

The National Center for Advancing Translational Sciences (NCATS) has listed this compound which indicates its potential use in translational research to bridge the gap between laboratory findings and patient care .

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with it are H301-H311-H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

The future directions for “N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” could involve further evaluation of its biological activities. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, it might be interesting to explore its potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar compounds, such as acetazolamide, are known to inhibit carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid.

Mode of Action

If it acts similarly to Acetazolamide, it may bind to the active site of carbonic anhydrase, inhibiting the enzyme’s activity . This inhibition disrupts the conversion of carbon dioxide and water into bicarbonate and protons, affecting various physiological processes.

Biochemical Pathways

If it acts like acetazolamide, it could affect the carbonic anhydrase pathway, leading to a decrease in the production of bicarbonate ions and protons, which can impact processes like respiration and the transport of carbon dioxide in the blood .

Pharmacokinetics

Its molecular weight (17761) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

If it acts like Acetazolamide, it could lead to a decrease in the concentration of bicarbonate ions and protons in the body, affecting pH balance and various physiological processes .

Action Environment

It is known to be stable under normal temperatures and in an inert atmosphere

Propiedades

IUPAC Name |

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUUONNLVFAZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209081 | |

| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | |

CAS RN |

60320-32-3 | |

| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60320-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-CHLORO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PM486708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)